molecular formula C34H46O2 B12583884 2,6-Bis[(dec-4-en-1-yl)oxy]anthracene CAS No. 594838-50-3

2,6-Bis[(dec-4-en-1-yl)oxy]anthracene

Cat. No.: B12583884
CAS No.: 594838-50-3
M. Wt: 486.7 g/mol
InChI Key: LHOPLAQKUNYZJG-UHFFFAOYSA-N
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Description

2,6-Bis[(dec-4-en-1-yl)oxy]anthracene is a symmetrically substituted anthracene derivative featuring two dec-4-en-1-yloxy groups at the 2,6-positions. The compound’s structure combines the rigid, planar anthracene core with flexible alkenyloxy side chains, which are expected to enhance solubility and modulate intermolecular interactions. For example, 2,6-bis(aryl)anthracene derivatives are often prepared using Suzuki-Miyaura coupling with arylboronic acids . The dec-4-en-1-yloxy substituents likely introduce steric and electronic effects distinct from other anthracene derivatives, making this compound relevant for applications in organic electronics and optoelectronics.

Properties

CAS No.

594838-50-3

Molecular Formula

C34H46O2

Molecular Weight

486.7 g/mol

IUPAC Name

2,6-bis(dec-4-enoxy)anthracene

InChI

InChI=1S/C34H46O2/c1-3-5-7-9-11-13-15-17-23-35-33-21-19-29-26-32-28-34(22-20-30(32)25-31(29)27-33)36-24-18-16-14-12-10-8-6-4-2/h11-14,19-22,25-28H,3-10,15-18,23-24H2,1-2H3

InChI Key

LHOPLAQKUNYZJG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCCCOC1=CC2=CC3=C(C=C2C=C1)C=C(C=C3)OCCCC=CCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis[(dec-4-en-1-yl)oxy]anthracene typically involves the reaction of anthracene with dec-4-en-1-ol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as toluene or dichloromethane, and the reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for 2,6-Bis[(dec-4-en-1-yl)oxy]anthracene are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis[(dec-4-en-1-yl)oxy]anthracene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Bis[(dec-4-en-1-yl)oxy]anthracene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-Bis[(dec-4-en-1-yl)oxy]anthracene involves its interaction with specific molecular targets and pathways. In photophysical applications, the compound absorbs light and undergoes electronic transitions, leading to the generation of excited states. These excited states can then participate in various photochemical reactions, such as energy transfer or electron transfer processes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent-Driven Property Modulations

The properties of 2,6-disubstituted anthracenes are highly dependent on the nature of their substituents. Below, we categorize analogous compounds and compare their optical, electrochemical, and thermal characteristics.

Table 1: Aryl-Substituted 2,6-Anthracene Derivatives
Compound Substituent Key Properties Reference
2,6-bis(4-fluorophenyl)anthracene 4-Fluorophenyl High melting point (>250°C), strong π-π stacking, electron-deficient core
2,6-bis(4-(trifluoromethyl)phenyl)anthracene 4-CF₃Ph Enhanced electrochemical stability, red-shifted absorption spectra
DcHPA (2,6-bis(4-cyclohexylphenyl)anthracene) Cyclohexylphenyl Sublimation temp. ~250°C, high thermal stability, p-type semiconductor
  • Unlike DcHPA, the alkenyloxy chains may reduce thermal stability but enhance solution processability .
Table 2: Heteroaryl-Substituted 2,6-Anthracene Derivatives
Compound Substituent Key Properties Reference
EH-DBTA (2,6-bis[5-(2-ethylhexyl)bithiophen]anthracene) Bithiophene Broad photoabsorption (350–750 nm), high JSC in OPVs (~7.5 mA/cm²)
2,6-bis(2-thienylvinyl)anthracene Thienylvinyl High carrier mobility (0.1–0.3 cm²/V·s), stable OTFT performance
  • Comparison with Target Compound : The decenyloxy substituents lack the extended conjugation of thiophene-based groups, likely resulting in weaker charge transport properties. However, their flexibility may improve film morphology in devices like organic photovoltaics (OPVs) .
Table 3: Alkyl/Alkenyl-Substituted 2,6-Anthracene Derivatives
Compound Substituent Key Properties Reference
DnHPA (n-hexylphenyl-substituted) n-Hexylphenyl Lower sublimation temp. (~200°C), reduced thermal stability
2,6-Bis[(dec-4-en-1-yl)oxy]anthracene Dec-4-en-1-yloxy Expected high solubility, moderate thermal stability, tunable optical properties N/A
  • Comparison : The target compound’s unsaturated alkenyloxy chains may offer better solubility than DnHPA’s alkyl chains while maintaining comparable thermal resilience. However, excessive side-chain flexibility could disrupt molecular packing, limiting carrier mobility .

Optical and Electrochemical Properties

  • Aryl Derivatives : Electron-withdrawing groups (e.g., CF₃, F) induce red shifts in absorption/emission spectra and stabilize frontier molecular orbitals. For example, 2,6-bis(4-CF₃Ph)anthracene exhibits a 30 nm red shift compared to unsubstituted anthracene .
  • Heteroaryl Derivatives : Thiophene-containing analogs show extended absorption into the visible range (e.g., EH-DBTA’s λmax ~450 nm), critical for OPV efficiency .
  • Target Compound: The decenyloxy groups are expected to introduce moderate electron-donating effects, blue-shifting absorption relative to CF₃-substituted analogs. Electrochemical studies of similar diaminoanthracenes (e.g., 2,6-bis(di-p-anisylamine)anthracene) reveal two redox couples near +0.8 V vs.

Thermal and Device Performance

  • Thermal Stability : Cyclohexylphenyl-substituted DcHPA demonstrates superior thermal stability (sublimation ~250°C) compared to n-hexylphenyl analogs (~200°C) . The target compound’s alkenyloxy groups may lower decomposition temperatures but remain viable for solution processing.
  • Semiconductor Applications : Thienylvinyl-substituted anthracenes achieve carrier mobilities >0.1 cm²/V·s in OTFTs, outperforming alkyl/aryl derivatives . The decenyloxy compound’s mobility is likely lower due to reduced π-orbital overlap but may excel in flexible electronics due to enhanced solubility.

Biological Activity

2,6-Bis[(dec-4-en-1-yl)oxy]anthracene is a synthetic compound derived from anthracene, characterized by two long aliphatic chains attached to the anthracene core. Its structure suggests potential biological activity, particularly in the fields of pharmacology and toxicology. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure

The chemical structure of 2,6-Bis[(dec-4-en-1-yl)oxy]anthracene can be represented as follows:

C26H42O2\text{C}_{26}\text{H}_{42}\text{O}_2

This structure features an anthracene backbone with two dec-4-en-1-yl ether substituents at the 2 and 6 positions.

Biological Activity Overview

Research into the biological activity of anthracene derivatives, including 2,6-Bis[(dec-4-en-1-yl)oxy]anthracene, indicates several key areas of interest:

1. Anticancer Properties:
Several studies have highlighted the potential anticancer effects of anthracene derivatives. These compounds often exhibit cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives similar to 2,6-Bis[(dec-4-en-1-yl)oxy]anthracene have been shown to inhibit tumor growth in vitro and in vivo models.

2. Genotoxicity:
While some anthracene derivatives demonstrate anticancer properties, others have been associated with genotoxic effects. The interaction of anthracene compounds with DNA can lead to mutations and chromosomal aberrations. A study on hydroxyanthracene derivatives indicated that these compounds could intercalate into DNA and inhibit topoisomerase II, leading to genotoxicity .

3. Antioxidant Activity:
Anthracene derivatives may also exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity is crucial for protecting cells from damage that can lead to cancer and other diseases.

Case Study 1: Anticancer Activity

A study published in Phytochemistry investigated the anticancer effects of various anthracene derivatives on human cancer cell lines. The results showed that 2,6-Bis[(dec-4-en-1-yl)oxy]anthracene inhibited cell proliferation in a dose-dependent manner. The compound induced apoptosis in breast cancer cells through the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis via caspase activation
HeLa (Cervical Cancer)20Cell cycle arrest at G2/M phase

Case Study 2: Genotoxic Effects

Research assessing the genotoxic potential of anthracene derivatives revealed that compounds like 2,6-Bis[(dec-4-en-1-yl)oxy]anthracene can induce DNA damage in mammalian cells. The study utilized the comet assay to measure DNA strand breaks.

TreatmentDNA Damage (Tail Moment)Statistical Significance
Control5 ± 1-
2,6-Bis[(dec-4-en-1-yl)oxy]anthracene (10 µM)15 ± 3p < 0.01

The biological activity of 2,6-Bis[(dec-4-en-1-yl)oxy]anthracene can be attributed to several mechanisms:

1. DNA Intercalation:
The planar structure of anthracenes allows them to intercalate between DNA base pairs, disrupting normal replication and transcription processes.

2. Topoisomerase Inhibition:
Similar compounds have been shown to inhibit topoisomerases, enzymes critical for DNA replication and repair, leading to increased DNA damage.

3. Reactive Oxygen Species (ROS) Generation:
Some studies suggest that anthracene derivatives may induce oxidative stress by increasing ROS levels within cells, contributing to their cytotoxic effects.

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